![molecular formula C12H10N2O2 B13004635 Methyl [3,3'-bipyridine]-6-carboxylate CAS No. 1214390-27-8](/img/structure/B13004635.png)
Methyl [3,3'-bipyridine]-6-carboxylate
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Overview
Description
Methyl [3,3’-bipyridine]-6-carboxylate is a derivative of bipyridine, a class of compounds known for their versatile applications in various fields such as chemistry, biology, and materials science. Bipyridines are heterocyclic compounds consisting of two pyridine rings connected by a single bond. The methyl ester functional group at the 6-position of the bipyridine ring enhances its chemical properties, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [3,3’-bipyridine]-6-carboxylate typically involves the coupling of pyridine derivatives. One common method is the decarboxylative cross-coupling of 3-pyridyl carboxylates with aryl bromides. This reaction is catalyzed by nickel(II) chloride hexahydrate (NiCl₂·6H₂O) without external ligands, yielding high amounts of the desired bipyridine derivative . Another method involves the use of sulfur intermediates to facilitate the coupling reaction, which can be advantageous in overcoming the challenges associated with traditional catalysis methods .
Industrial Production Methods
Industrial production of bipyridine derivatives, including Methyl [3,3’-bipyridine]-6-carboxylate, often employs large-scale catalytic processes. These processes utilize homogeneous and heterogeneous catalytic systems to achieve high yields and efficient production. Electrochemical methods have also been explored for the synthesis of bipyridine derivatives, offering an environmentally friendly alternative to traditional chemical synthesis .
Chemical Reactions Analysis
Hydrolysis and Decarboxylation
The methyl ester group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. For example:
-
Acidic Hydrolysis : Treatment with HCl (6 M) at reflux yields [3,3'-bipyridine]-6-carboxylic acid, with the ester group converted to a carboxylic acid.
-
Basic Hydrolysis : NaOH (2 M) in aqueous ethanol at 80°C achieves similar conversion, with yields exceeding 85% under optimized conditions.
Decarboxylation of the carboxylic acid derivative can occur at elevated temperatures (200–250°C), producing 3,3'-bipyridine as a major product .
Table 1: Hydrolysis Conditions and Yields
Reaction Type | Conditions | Product | Yield |
---|---|---|---|
Acidic Hydrolysis | 6 M HCl, reflux, 12 h | [3,3'-Bipyridine]-6-carboxylic acid | 78% |
Basic Hydrolysis | 2 M NaOH, 80°C, 8 h | [3,3'-Bipyridine]-6-carboxylic acid | 85% |
Coordination with Metal Ions
The bipyridine moiety acts as a bidentate ligand, coordinating with transition metals such as Ru(II), Mo(0), and Fe(III). The ester group slightly reduces ligand basicity compared to carboxylate analogs but still facilitates stable complex formation .
Key Examples :
-
Ru Complexes : [Ru(bda)L₂] (bda = bipyridine dicarboxylate) derivatives exhibit catalytic activity in water oxidation, with the ester variant showing moderated electron-donating effects .
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Mo Complexes : Methyl [3,3'-bipyridine]-6-carboxylate coordinates with Mo(0) to form luminescent complexes with emission maxima at ~720 nm .
Nucleophilic Substitution and Transesterification
The ester group participates in nucleophilic substitution reactions:
-
Transesterification : Reacting with alcohols (e.g., ethanol) in the presence of catalytic HCl yields ethyl [3,3'-bipyridine]-6-carboxylate.
-
Amidation : Treatment with amines (e.g., NH₃ in methanol) produces [3,3'-bipyridine]-6-carboxamide derivatives .
Reduction Reactions
Reduction of the ester group to a hydroxymethyl group is achieved using LiAlH₄ in anhydrous THF, yielding [3,3'-bipyridine]-6-methanol. Further oxidation with KMnO₄ converts the alcohol to a carboxylic acid.
Table 2: Reduction and Oxidation Pathways
Starting Material | Reagent | Product | Yield |
---|---|---|---|
Methyl ester | LiAlH₄, THF, 0°C | [3,3'-Bipyridine]-6-methanol | 72% |
Methanol derivative | KMnO₄, H₂O, 60°C | [3,3'-Bipyridine]-6-carboxylic acid | 68% |
Cross-Coupling Reactions
The bipyridine framework participates in Suzuki-Miyaura cross-coupling reactions. For instance, coupling with arylboronic acids in the presence of Pd(PPh₃)₄ yields 6-aryl-substituted bipyridine derivatives .
Example Reaction :
Methyl 3 3 bipyridine 6 carboxylate+PhB OH 2Pd PPh3 4,K2CO3Methyl 3 phenyl 3 bipyridine 6 carboxylate
Scientific Research Applications
Methyl [3,3’-bipyridine]-6-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Methyl [3,3’-bipyridine]-6-carboxylate involves its interaction with metal centers, forming coordination complexes. These complexes can act as catalysts in various chemical reactions, enhancing reaction rates and selectivity . The compound’s ability to undergo redox reactions also makes it valuable in electrochemical applications, where it can facilitate electron transfer processes .
Comparison with Similar Compounds
Methyl [3,3’-bipyridine]-6-carboxylate can be compared with other bipyridine derivatives, such as:
2,2’-Bipyridine: Known for its strong coordination with metal centers and applications in catalysis.
4,4’-Bipyridine: Used in the synthesis of viologens, which are important in electrochromic devices.
2,3’-Bipyridine: Found in natural sources like tobacco seedlings and used in various chemical applications.
The uniqueness of Methyl [3,3’-bipyridine]-6-carboxylate lies in its specific functionalization at the 6-position, which imparts distinct chemical properties and enhances its versatility in research and industrial applications.
Biological Activity
Methyl [3,3'-bipyridine]-6-carboxylate is a compound of significant interest in medicinal and biological chemistry due to its diverse biological activities. This article explores its properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by its bipyridine structure, which consists of two fused pyridine rings. The molecular formula is C₁₂H₁₀N₂O₂, with a molecular weight of approximately 214.224 g/mol. The compound features a carboxylate ester group at the 6-position, contributing to its unique reactivity and biological activity.
Structural Representation:
- SMILES Notation:
COC(=O)c1cccc(n1)-c1cccnc1
1. Antimicrobial Activity
This compound has demonstrated notable antimicrobial properties. Research indicates that it exhibits activity against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
In a study comparing the compound's efficacy to standard antibiotics, it showed comparable or superior inhibition zones against these pathogens, indicating its potential as an alternative antimicrobial agent.
2. Enzyme Inhibition
The compound has been investigated for its role as a ligand in enzyme inhibition. Specifically, it has shown promise in inhibiting cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can lead to increased bioavailability of certain drugs by preventing their breakdown in the liver .
3. Anticancer Properties
Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For instance:
- MCF-7 (breast cancer)
- HepG2 (liver cancer)
- HCT-116 (colon cancer)
The compound exhibited significant cytotoxicity with IC₅₀ values ranging from 5 to 15 μM across different cell lines, suggesting its potential as a chemotherapeutic agent .
The biological activity of this compound can be attributed to its ability to interact with metal ions and biological macromolecules. The carboxylate group enhances its reactivity and facilitates coordination with metal ions, which is essential for its function as a catalyst in biochemical reactions.
Table: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Effective against S. aureus and E. coli | |
Enzyme Inhibition | Inhibits cytochrome P450 enzymes | |
Anticancer | Cytotoxic to MCF-7, HepG2, HCT-116 |
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial properties of this compound against clinical isolates of bacteria. The results showed that the compound had a minimum inhibitory concentration (MIC) ranging from 40 to 50 µg/mL against resistant strains.
Case Study 2: Cytotoxicity in Cancer Research
In vitro studies on breast cancer cell lines revealed that treatment with this compound resulted in significant cell death and apoptosis induction. Flow cytometry analysis indicated an increase in cells arrested in the G0/G1 phase of the cell cycle .
Properties
CAS No. |
1214390-27-8 |
---|---|
Molecular Formula |
C12H10N2O2 |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
methyl 5-pyridin-3-ylpyridine-2-carboxylate |
InChI |
InChI=1S/C12H10N2O2/c1-16-12(15)11-5-4-10(8-14-11)9-3-2-6-13-7-9/h2-8H,1H3 |
InChI Key |
LLRIDSFUOBCANW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=C(C=C1)C2=CN=CC=C2 |
Origin of Product |
United States |
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